molecular formula C19H27ClN4O4 B1677956 Piquizil hydrochloride CAS No. 23256-26-0

Piquizil hydrochloride

Cat. No.: B1677956
CAS No.: 23256-26-0
M. Wt: 410.9 g/mol
InChI Key: JHTJRGPKVWEJOA-UHFFFAOYSA-N
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Properties

IUPAC Name

2-methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4.ClH/c1-13(2)11-27-19(24)23-7-5-22(6-8-23)18-14-9-16(25-3)17(26-4)10-15(14)20-12-21-18;/h9-10,12-13H,5-8,11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTJRGPKVWEJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944187
Record name 2-Methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21580-44-9, 23256-26-0
Record name CP 12521-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021580449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piquizil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIQUIZIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4J5215PFO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of piquizil hydrochloride involves several steps, starting with the preparation of the 4-aminoquinazoline core. The synthetic route typically includes the following steps:

Industrial production methods for this compound are designed to be efficient and cost-effective, often involving optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Piquizil hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives .

Scientific Research Applications

Piquizil hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of piquizil hydrochloride involves the relaxation of respiratory smooth muscle. This is achieved through the inhibition of phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of smooth muscle and bronchodilation. This compound also interacts with adrenergic receptors, further contributing to its bronchodilator effects .

Comparison with Similar Compounds

Piquizil hydrochloride is unique among bronchodilators due to its specific chemical structure and mechanism of action. Similar compounds include:

This compound stands out due to its combination of bronchodilator activity and specific interaction with respiratory smooth muscle, making it a valuable compound in both research and therapeutic applications.

Biological Activity

Piquizil hydrochloride, a derivative of 8-hydroxyquinoline, is gaining attention for its diverse biological activities. This compound has been studied for its potential applications in antimicrobial, anticancer, and antiviral therapies. The following sections provide a detailed analysis of its biological activity, including research findings, case studies, and comparative data.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of bacterial strains. Research indicates that derivatives of 8-hydroxyquinoline, including Piquizil, show effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against various pathogens, which are lower than those of standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Comparison DrugComparison MIC (µg/mL)
This compoundStaphylococcus aureus4-16Ciprofloxacin0.125-0.5
Derivative AEscherichia coli8Norfloxacin0.5
Derivative BEnterococcus faecalis16Amoxicillin2

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on tumor cell lines such as HeLa cells revealed that the compound exhibits cytotoxicity at certain concentrations without significant toxicity to non-cancerous cells. This selective toxicity is crucial for developing effective cancer therapies .

Case Study: Anticancer Efficacy

One notable case study involved the administration of this compound in a controlled environment where its effects on cancer cell proliferation were monitored. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an adjunct therapy in cancer treatment.

Antiviral Activity

Recent investigations into the antiviral properties of this compound have shown promising results, particularly in inhibiting viral replication. The compound's structure allows it to interact effectively with viral proteins, leading to reduced viral load in infected cells. For example, derivatives with enhanced lipophilicity demonstrated increased antiviral efficacy against various strains of influenza virus .

Table 2: Antiviral Activity of this compound Derivatives

CompoundVirus TypeInhibition (%)Cytotoxicity (%)
This compoundInfluenza A854
Derivative CH5N191.22.4

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial and cancer cell proliferation. The compound's mechanism involves:

  • Inhibition of DNA synthesis : By interfering with the replication processes in bacteria and cancer cells.
  • Disruption of cell membrane integrity : Leading to increased permeability and eventual cell death.
  • Modulation of immune response : Enhancing the host's ability to fight off infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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